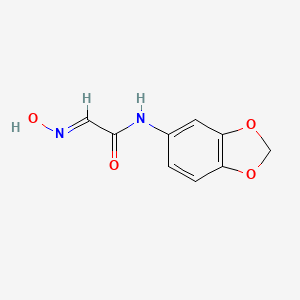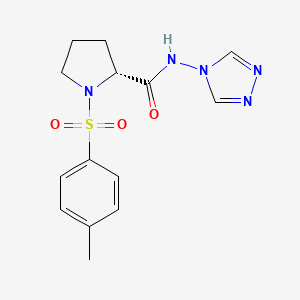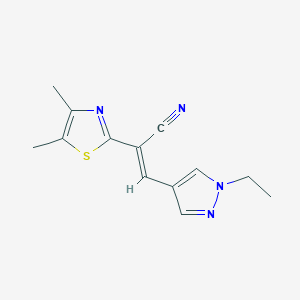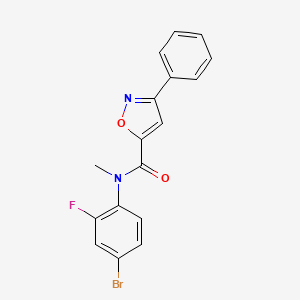![molecular formula C17H20N2O3 B7683118 propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate](/img/structure/B7683118.png)
propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate is a chemical compound that has been widely used in scientific research. This compound is also known as a kinase inhibitor that has been used to study various biological processes.
Mechanism of Action
Propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate works by inhibiting the activity of kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of kinases, propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate can disrupt various biological processes and pathways.
Biochemical and Physiological Effects:
Propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis or the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate is its specificity for kinases. This compound has been shown to selectively inhibit the activity of certain kinases, which makes it an ideal tool for studying the role of kinases in various biological processes. However, one of the limitations of this compound is its potential toxicity. It is important to use this compound at the appropriate concentration to avoid any adverse effects.
Future Directions
There are several future directions for research involving propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate. One area of research is the development of new kinase inhibitors that are more specific and less toxic than propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate. Another area of research is the identification of new kinases and the role they play in various biological processes. Additionally, this compound can be used to study the efficacy of combination therapies in cancer treatment. Overall, propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate is a valuable tool for studying the role of kinases in various biological processes and has the potential to lead to new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate involves the reaction of 4-(morpholin-4-yl)benzaldehyde with malononitrile in the presence of propan-2-ol and piperidine. The resulting product is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
Propan-2-yl (2Z)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoate has been widely used in scientific research as a kinase inhibitor. It has been used to study various biological processes such as cell proliferation, apoptosis, and angiogenesis. This compound has also been used to study the role of kinases in cancer and other diseases.
properties
IUPAC Name |
propan-2-yl (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13(2)22-17(20)15(12-18)11-14-3-5-16(6-4-14)19-7-9-21-10-8-19/h3-6,11,13H,7-10H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUNSQNSQNEDFJ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)


![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)



![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)

![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)